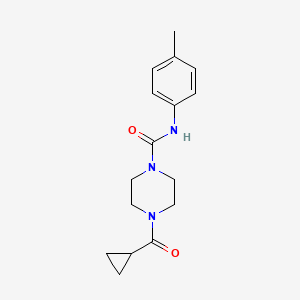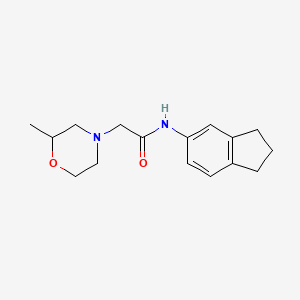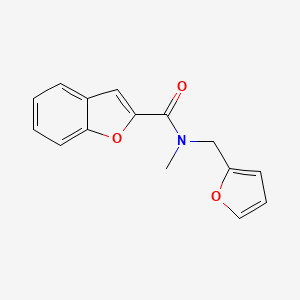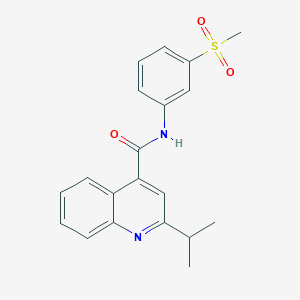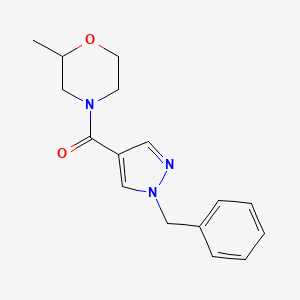
(1-Benzylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Benzylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BML-210, and it has been studied extensively for its biological and pharmacological properties.
作用機序
BML-210 exerts its biological effects through the inhibition of COX-2 and PDE4. COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Inhibition of COX-2 reduces the production of these mediators, leading to an anti-inflammatory effect. PDE4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), a molecule that plays a role in various physiological processes. Inhibition of PDE4 increases the levels of cAMP, leading to anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
BML-210 has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. It has also been studied for its potential use in treating neurodegenerative diseases. BML-210 has been shown to inhibit the activity of COX-2 and PDE4, leading to a reduction in the production of inflammatory mediators and an increase in the levels of cAMP. These effects have been shown to be dose-dependent.
実験室実験の利点と制限
BML-210 has several advantages for lab experiments. It is a highly pure compound that can be synthesized using a relatively simple method. It has been studied extensively for its biological and pharmacological properties, making it a well-characterized compound. However, there are also some limitations to using BML-210 in lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action may not be fully understood, which may make it difficult to interpret the results of some experiments.
将来の方向性
There are several future directions for the study of BML-210. One potential direction is the development of more potent and selective inhibitors of COX-2 and PDE4. Another direction is the investigation of BML-210's potential use in treating neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of BML-210 and its potential applications in various fields. Additionally, the development of new synthetic methods for BML-210 may increase its availability and facilitate further research.
合成法
The synthesis of (1-Benzylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone involves the reaction of 1-benzyl-4-chloropyrazole with 2-methylmorpholine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography. This method has been reported to yield high-purity BML-210.
科学的研究の応用
BML-210 has been studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. BML-210 has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response.
特性
IUPAC Name |
(1-benzylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-13-10-18(7-8-21-13)16(20)15-9-17-19(12-15)11-14-5-3-2-4-6-14/h2-6,9,12-13H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUCVQSWFGNKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)
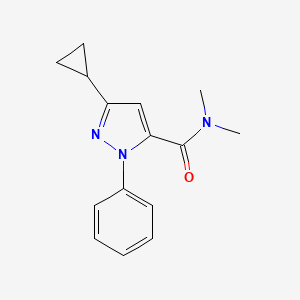
![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)
![8-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462015.png)

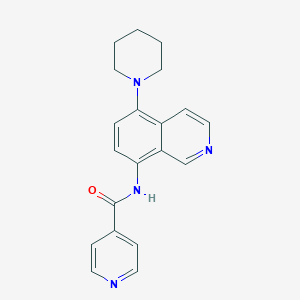

![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)
